molecular formula C7H9NO2S B041071 P-Toluenesulfonamide CAS No. 70-55-3

P-Toluenesulfonamide

Cat. No. B041071
CAS RN: 70-55-3
M. Wt: 171.22 g/mol
InChI Key: LMYRWZFENFIFIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of P-Toluenesulfonamide often involves the sulfonation of toluene to produce p-toluenesulfonic acid, followed by its subsequent amide formation. Recent advancements have led to more efficient and environmentally friendly synthesis methods. Kaneda's research provides insights into the synthesis of cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility of sulfonamide derivatives in organic synthesis and pharmaceutical applications (Kaneda, 2020).

Scientific Research Applications

  • Cancer Research : P-Toluenesulfonamide has been found to effectively inhibit tongue squamous cell carcinoma cell viability and invasive ability by increasing cancer cell death through disrupting lysosomal stability (Liu et al., 2015).

  • Treatment for Phosphorus-related Diseases : Tetraalkylammonium N-chloro-p-toluenesulfonamides can eliminate phosphorus compounds and diaryl sulfides, suggesting potential for treating phosphorus-related diseases (Yamamoto et al., 1984).

  • Synthesis of Metal Complexes : It is used in synthesizing highly sensitive titanium(IV) and vanadium(IV) complexes, providing the first examples of sulfonylimido complexes for these metals (Lorber et al., 2007).

  • Aquaculture : A liquid chromatographic method developed for simultaneous analysis of chloramine-T and p-toluenesulfonamide in water improves the control of bacterial gill disease in cultured fish (Dawson & Davis, 1997).

  • Material Science : It has been studied for its stability and intramolecular interactions, which can be predicted using various analytical methods, showing potential as a bioactive agent (Daniel et al., 2020).

  • Enhancement of Curing Reactions : Increasing p-toluenesulfonyl chloride content in phenol formaldehyde resin curing accelerators reduces the curing reaction temperature and time (Lin, 2012).

  • Toxicity Studies : Studies show no significant toxicity in rats and mice when p-toluenesulfonamide, a major product formed from chloramine-T, is administered in feed (Anonymous, 2016).

Safety And Hazards

P-Toluenesulfonamide should not be released into the environment . It is advised to avoid dust formation and breathing mist, gas, or vapours . Personal protective equipment should be used as required .

Future Directions

P-Toluenesulfonamide has shown anti-tumor activity through both Akt-dependent and -independent mTOR/p70S6K pathways . Moreover, disturbance of lipid raft and cholesterol contents may at least partly explain its anti-tumor mechanism .

properties

IUPAC Name

4-methylbenzenesulfonamide
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InChI

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
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InChI Key

LMYRWZFENFIFIT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N
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Molecular Formula

C7H9NO2S
Record name p-TOLUENESULFONAMIDE
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DSSTOX Substance ID

DTXSID8029105
Record name 4-Toluenesulfonamide
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Molecular Weight

171.22 g/mol
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Physical Description

Dry Powder, White solid; [Hawley] White powder; [MSDSonline], WHITE CRYSTALS.
Record name Benzenesulfonamide, 4-methyl-
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Boiling Point

BP: 214 °C at 10 mm Hg
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Flash Point

202 °C (396 °F) Closed cup, 202 °C c.c.
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Solubility

In water, 3.16X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol, Slightly soluble in ether; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.316
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Vapor Pressure

0.000096 [mmHg], Vapor pressure at 25 °C: negligible
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Product Name

P-Toluenesulfonamide

Color/Form

Monoclinic plates (w+2), White leaflets

CAS RN

70-55-3
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Melting Point

138 °C, MP: 105 °C (Hydrated)
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Synthesis routes and methods I

Procedure details

The tosylate salt 3 (1.0 g; 0.0022 mol) was dissolved in pyridine (5.0 ml). p-Toluenesulfonyl chloride (476 mg; 0.0025 mol) was added and the reaction mixture stirred for 2 hours and concentrated. The residue was partitioned between THF/brine. The organic layer was washed with dilute HCl then with dilute K2CO3, and dried over MgSO4, and concentrated. The residue was placed on 50 g of silica and eluted with 50 mL of 50% EtOAc/heptane. The solution was concentrated to an oil which slowly crystallized to yield 913 mg (95%) of compound 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
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Quantity
476 mg
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Diethylaniline (0.33 μL, 2.1 μmol, 1.1 equiv) was added in one portion to a stirred solution of the amine (1.0 mg, 1.9 μmol, 1 equiv) in THF (0.1 mL) at 0° C. under an argon atmosphere and the solution was stirred for 5 nin. p-Toluenesulfonyl chloride (0.73 mg, 3.8 mol, 2.0 equiv) was then added in one portion to the above solution at 0° C. The reaction mixture was stirred at 0° C. for 1 hr and then quenched with a 1:1 mixture of saturated aqueous sodium hydrogen carbonate solution and water (4 mL). The mixture was diluted with ethyl acetate (10 mL) and the layers were separated. The aqueous layer was extracted with ethyl acetate (10 mL) and the combined organic layer was dried over sodium sulfate. Concentration in vacuo left a yellow oil, which was purified by flash column chromatography (60% ethyl acetate-hexanes) to give the 4-methylphenyl sulfonamide derivative (1.2 mg, 93%) as a white solid.
Quantity
0.33 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
0.73 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzyl ester (100 mg, 0.0842 mmol) and Pd/C (en) (10 mg) were suspended in methanol (1 ml), and the obtained suspension was stirred in a hydrogen atmosphere at room temperature for 8 hours. Thereafter, the catalyst was filtrated with a filter, and was then washed with methanol. The filtrate was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=9:1−7:3), so as to obtain carboxylic acid (91.2 mg) in a quantitative manner. The thus obtained carboxylic acid (75.9 mg, 0.070 mg) was dissolved in THF (0.5 ml). Thereafter, diisopropylethylamine (32 μl, 0.184 mmol) and p-toluenesulfonyl isocyanate (39 μl, 0.256 mmol) were added thereto in an argon atmosphere, and the obtained mixture was stirred for 1 hour. Thereafter, N,N′-dimethyl-1,3-propanediamine (0.1 ml) was added dropwise to the reaction solution, and a 10% citric acid aqueous solution was then added thereto. An aqueous layer was extracted with chloroform. An organic layer was washed with a saline solution, and it was then dried over sodium sulfate. The solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=9:1), so as to obtain 77.5 mg (87%) of tosylamide.
[Compound]
Name
carboxylic acid
Quantity
75.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
32 μL
Type
reactant
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Quantity
39 μL
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reactant
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Quantity
0.1 mL
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reactant
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0 (± 1) mol
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reactant
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Yield
87%

Synthesis routes and methods IV

Procedure details

The azatetracyclic compounds that are the subject of the invention herein can be prepared in the following reaction Schemes I and II. In reaction Scheme I a method of producing azatetracyclic benzamides is shown and in reaction Scheme II a method for producing azatetracyclic amines is shown. ##STR10## Referring to reaction Scheme I, trans-1,2-di-carbomethoxy-4-methylene-cyclopentane is reacted with sodium hydroxide followed with acid to produce trans-4-methylene-1,2-cyclopentanedicarboxylic acid. The dicarboxylic acid is reacted with acetic anhydride to produce cis-tetrahydro-5-methylene-1H-cyclopenta[c]furan-1,3(3aH)-dione. The ammonium salt 4 is prepared by reacting the anhydride 3 in dry methylene chloride with ammonia gas. The imide 5 is prepared from the ammonium salt by reacting the ammonium salt with acetyl chloride. The imide is reacted with lithium aluminum hydride and ditertiarybutyl dicarbonate to produce cis-1,1-dimethylethylhexahydro-5-methylenecyclopenta[c]pyrrole-2(1H)carboxylate 6. The term BOC is used herein to refer to t-butyloxy carbonyl. The BOC-amine 6 is reacted with bis(P-toluenesulfonyl) sulfodiimide to produce the p-toluenesulfonamide 7. The term Tos is used herein to represent P-toluenesulfonyl. The p-toluenesulfonamide is reacted with thexyl borane to produce the endo alcohol 8. The endo alcohol is reacted with p-toluenesulfonyl chloride to produce the tosylate 9. The tosylate 9 is reacted with trifluoroacetic acid and treated with Hunig's base to provide the p-toluenesulfonamide tetracycle 10. The sulfonamide tetracycle 10 was reductively cleaved to produce the aminoazatetracycle 11 Coupling of the aminoazatetracycle 11 with benzoic acid derivative 12 under mixed anhydride conditions gave the protected benzamide tetracycle 13. Basic hydrolysis of the acetamide 13 gives the benzamide tetracycle 14 which upon treatment with HCl produces the hydrochloride salt of the benzamide tetracycle 15.
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Synthesis routes and methods V

Procedure details

reacting an iodolactone of the formula ##STR60## with thionyl chloride and treating with ammonia to yield a primary amide of the formula ##STR61## treating the primary amide with hydroxy (tosyloxy) iodobenzene to yield a p-toluenesulfonic acid salt of the formula ##STR62## tosylating the p-toluenesulfonic acid salt with toluenesulfonyl chloride in pyridine to yield a tosylamine of the formula ##STR63## treating the tosylamine with zinc in acetic acid to yield a norbornene carboxylic acid of the formula ##STR64## treating the norbornene carboxylk acid sequentially with ozone and with sodium borohydride and an acidic workup to yield a gamma-lactone of the formula ##STR65## performing ammonolysis of the gamma-lactone to afford a primary amide diol of the formula ##STR66## reducing and protecting the amine with BOC to produce a tert-butyl carbamate diol of the formula ##STR67## and sequentially treating the tert-butyl carbamate diol with toluenesulfonyl chloride, trifluoroacetic acid and diisopropylethylamine to produce a tosylamine azanoradamantane of the formula ##STR68##
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P-Toluenesulfonamide
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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